CGP46381

概述

描述

准备方法

CGP 46381 的合成涉及多个步骤,从膦酸衍生物的制备开始。合成路线通常包括以下步骤:

膦酸核心形成: 这涉及环己基甲基氯与三乙基亚磷酸酯反应形成环己基甲基膦酸。

化学反应分析

CGP 46381 经历了几种类型的化学反应,包括:

取代反应: 氨基丙基可以参与亲核取代反应。

氧化和还原反应: 膦酸部分可以被氧化形成膦酸衍生物,或被还原形成膦衍生物。

这些反应中常用的试剂包括用于水解的强酸或强碱、用于氧化的过氧化氢等氧化剂以及用于还原的氢化铝锂等还原剂。从这些反应中形成的主要产物取决于所使用的具体条件和试剂。

科学研究应用

Inhibition of Myopia Development

Case Study: Form-Deprivation Myopia in Guinea Pigs

A significant body of research has demonstrated the effectiveness of CGP46381 in inhibiting form-deprivation myopia (FDM) in animal models. A study conducted on guinea pigs involved administering subconjunctival injections of this compound at varying concentrations (0.2% and 2%) over an 11-day period. The results indicated that the higher concentration significantly inhibited the development of myopia compared to saline controls, with measured differences in ocular refraction and axial length showing statistical significance (P < 0.01) .

| Treatment Group | Ocular Refraction (D) | Axial Length Elongation (mm) | Vitreous Chamber Depth Elongation (mm) |

|---|---|---|---|

| Saline | -4.33 ± 0.67 | 0.13 ± 0.02 | 0.08 ± 0.01 |

| 0.2% this compound | -3.92 ± 0.72 | 0.11 ± 0.02 | 0.07 ± 0.01 |

| 2% this compound | -1.08 ± 0.40 | 0.03 ± 0.01 | 0.02 ± 0.01 |

The study concluded that this compound effectively inhibits FDM in guinea pigs, suggesting its potential as a therapeutic agent for managing myopia in humans .

Cancer Treatment

Case Study: Bladder Cancer

Recent findings have highlighted the role of this compound in enhancing the efficacy of cisplatin, a common chemotherapeutic agent, against bladder cancer cells that express androgen receptors (AR). In vitro experiments demonstrated that treatment with this compound, alongside GABA B receptor knockdown, significantly increased the cytotoxic effects of cisplatin on these cancer cells . This suggests that GABA B receptor antagonism may represent a novel strategy for overcoming drug resistance in certain cancer subtypes.

Neuroprotection and Cognitive Function

Research Insights

This compound's impact on cognitive functions has been investigated through various studies focusing on its neuroprotective properties. It has been shown to modulate neuronal activity and improve spatial learning and memory retention in rodent models . The compound's ability to antagonize GABA B receptors is believed to contribute to enhanced synaptic plasticity and cognitive performance.

作用机制

CGP 46381 通过选择性地结合并拮抗 γ-氨基丁酸 B 型受体来发挥其作用。 这种拮抗作用阻断了 γ-氨基丁酸对神经元活性的抑制作用,导致神经元兴奋性和突触传递增加 . CGP 46381 的分子靶点是 γ-氨基丁酸 B 型受体,它们是 G 蛋白偶联受体,参与调节神经递质释放和突触可塑性 .

相似化合物的比较

CGP 46381 在 γ-氨基丁酸 B 型受体拮抗剂中是独一无二的,因为它具有高选择性和穿透血脑屏障的特性。类似的化合物包括:

法可芬: 另一种 γ-氨基丁酸 B 型受体拮抗剂,但其脑渗透性较低。

萨可芬: 具有类似特性但化学结构不同的 γ-氨基丁酸 B 型受体拮抗剂。

CGP 35348: 一种 γ-氨基丁酸 B 型受体拮抗剂,其作用机制不同于 CGP 46381,选择性也较低.

CGP 46381 由于其对 γ-氨基丁酸 B 型受体的强效和选择性拮抗作用而脱颖而出,使其成为神经科学研究中的一种宝贵工具 .

生物活性

CGP46381 is a selective antagonist of the GABA_B receptor, a subtype of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). It is known for its ability to penetrate the brain effectively, making it a valuable compound for research in various neurological contexts. The compound has garnered attention for its potential applications in treating conditions such as epilepsy and certain types of cancer, as well as its role in modulating neuronal excitability.

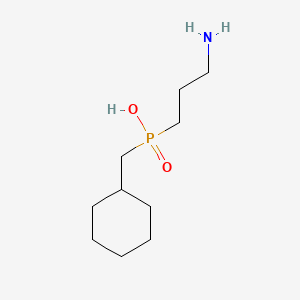

- Chemical Name: (3-Aminopropyl)(cyclohexylmethyl)phosphinic acid

- Molecular Formula: C10H22NO2P

- CAS Registry Number: 123691-14-5

- IC50 Value: 4.9 μM, indicating its potency as a GABA_B receptor antagonist .

This compound operates primarily by blocking GABA_B receptors, which are involved in various physiological processes, including neuronal inhibition and modulation of neurotransmitter release. By inhibiting these receptors, this compound can alter synaptic transmission and neuronal excitability, making it a critical tool for studying GABAergic signaling pathways.

Effects on Neuronal Cells

- Cytotoxicity in Cancer Cells:

- Neuronal Excitability:

- Calcium Regulation:

Case Studies and Experimental Findings

Table 1: Summary of Biological Effects of this compound

Research Implications

The biological activity of this compound highlights its potential as a therapeutic agent in various fields:

- Neurology: Its ability to modulate GABA_B receptor activity makes it a candidate for treating epilepsy and other neurological disorders where GABAergic dysfunction is implicated.

- Oncology: The findings regarding its role in enhancing chemotherapy efficacy suggest possible applications in cancer treatment strategies.

- Vision Science: The inhibition of myopia development indicates broader implications for ocular health and vision correction therapies.

属性

IUPAC Name |

3-aminopropyl(cyclohexylmethyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22NO2P/c11-7-4-8-14(12,13)9-10-5-2-1-3-6-10/h10H,1-9,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOESDNIUAWGCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CP(=O)(CCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30154065 | |

| Record name | 3-Aminopropyl-cyclohexylmethylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123691-14-5 | |

| Record name | 3-Aminopropyl-cyclohexylmethylphosphinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123691145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminopropyl-cyclohexylmethylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。